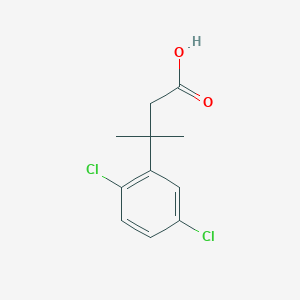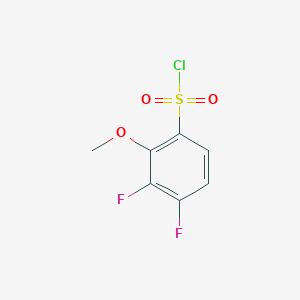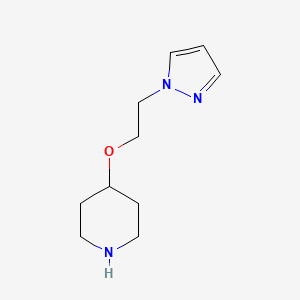
4-Cyclopropyl-2,2-difluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2,2-difluorobutanoic acid is an organic compound with the molecular formula C7H10F2O2 It is a derivative of butanoic acid, characterized by the presence of a cyclopropyl group and two fluorine atoms attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,2-difluorobutanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with diethyl 2,2-difluoromalonate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-2,2-difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2,2-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2,2-difluorobutanoic acid involves its interaction with specific molecular targets. The presence of the cyclopropyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluorobutanoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylbutanoic acid: Does not contain fluorine atoms, affecting its reactivity and applications.
4-Cyclopropylbutanoic acid: Similar structure but without fluorine atoms, leading to variations in its chemical behavior.
Uniqueness: 4-Cyclopropyl-2,2-difluorobutanoic acid is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H10F2O2 |
|---|---|
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
4-cyclopropyl-2,2-difluorobutanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-3-5-1-2-5/h5H,1-4H2,(H,10,11) |
InChI-Schlüssel |
GRGKRLOAYUDPDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


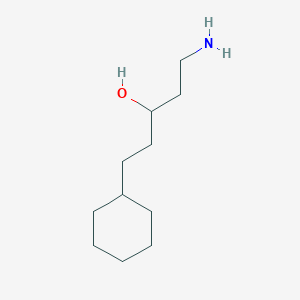
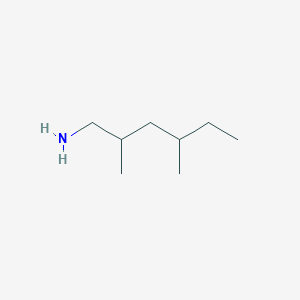





![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)

